molecular formula C10H8F4N2O B13043944 (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile

(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile

Katalognummer: B13043944
Molekulargewicht: 248.18 g/mol
InChI-Schlüssel: HVMXEECLIKVRKE-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile: is a complex organic compound characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor undergoes substitution with an amino group. The reaction conditions often include the use of polar aprotic solvents and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include steps such as purification through crystallization or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine, potentially altering the compound’s biological activity.

    Substitution: The fluoro-substituted phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products:

  • Oxidation products include nitroso and nitro derivatives.
  • Reduction products include primary amines.
  • Substitution products vary depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Biology: In biological research, it may be used to study enzyme interactions and receptor binding due to its unique structural features.

Industry: Used in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluoromethoxy group.

Wirkmechanismus

The mechanism by which (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring enhances its binding affinity, while the nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H8F4N2O

Molekulargewicht

248.18 g/mol

IUPAC-Name

(3S)-3-amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H8F4N2O/c11-7-5-6(8(16)3-4-15)1-2-9(7)17-10(12,13)14/h1-2,5,8H,3,16H2/t8-/m0/s1

InChI-Schlüssel

HVMXEECLIKVRKE-QMMMGPOBSA-N

Isomerische SMILES

C1=CC(=C(C=C1[C@H](CC#N)N)F)OC(F)(F)F

Kanonische SMILES

C1=CC(=C(C=C1C(CC#N)N)F)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.